![molecular formula C28H45NO4S B129396 (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate CAS No. 113323-39-0](/img/structure/B129396.png)
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate
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Overview
Description
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, also known as (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, is a useful research compound. Its molecular formula is C28H45NO4S and its molecular weight is 491.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- TiaMulin Impurity E can be employed during the development and validation of analytical methods. Researchers use it as a reference standard to establish robust and accurate methods for quantifying TiaMulin and related compounds in pharmaceutical formulations or biological samples .
- In the pharmaceutical industry, TiaMulin Impurity E serves as a QC standard. It helps ensure the quality, purity, and consistency of TiaMulin-based products during manufacturing and batch release. By comparing the impurity profile against this reference standard, manufacturers can maintain product integrity and safety .
- TiaMulin Impurity E plays a crucial role in ANDA submissions. Generic drug manufacturers must demonstrate bioequivalence to the reference listed drug (RLD). Using this impurity as a reference standard allows them to validate their analytical methods and ensure their product meets the required specifications .
- Stability studies assess the shelf life and degradation behavior of pharmaceuticals. TiaMulin Impurity E aids in these studies by providing a well-characterized standard for monitoring impurity levels over time. Understanding impurity profiles helps optimize storage conditions and predict product stability .
- Researchers use TiaMulin Impurity E to identify and characterize unknown impurities in TiaMulin formulations. By comparing retention times, spectral data, and chromatographic behavior, they can pinpoint specific impurities and assess their potential impact on drug safety and efficacy .
- Genotoxicity studies evaluate whether a compound has the potential to cause genetic damage. TiaMulin Impurity E may be included in such assessments to determine its impact on DNA. These studies are critical for ensuring drug safety and regulatory compliance .
Analytical Method Development and Validation (AMV):
Quality Control (QC) Applications:
Abbreviated New Drug Application (ANDA) Studies:
Stability Studies:
Identification of Unknown Impurities:
Assessment of Genotoxic Potential:
Mechanism of Action
Target of Action
TiaMulin Impurity E, also known as TiaMulone or 11-Oxo TiaMulin, is an impurity of TiaMulin . TiaMulin is an anti-convulsive medication , suggesting that the primary targets of TiaMulin and its impurities are likely to be in the nervous system.
Mode of Action
The mode of action of TiaMulin involves the inhibition of protein synthesis . It binds to the 50s subunit of bacterial ribosomes, thereby inhibiting bacterial protein synthesis
Biochemical Pathways
The biochemical pathways affected by TiaMulin and its impurities are likely related to protein synthesis, given TiaMulin’s mode of action . By inhibiting protein synthesis, these compounds can disrupt the growth and proliferation of bacteria.
Result of Action
The result of TiaMulin’s action is the inhibition of bacterial growth through the disruption of protein synthesis . As an impurity of TiaMulin, TiaMulin Impurity E may have similar effects.
properties
IUPAC Name |
(4-ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24H,1,9-18H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCTAXLDKLYGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(=O)C(C23CCC(C1(C2C(=O)CC3)C)C)C)(C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TiaMulin IMpurity E (TiaMulone,11-Oxo TiaMulin) |
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